N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine
Description
N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is a diarylamine derivative featuring two aromatic rings connected via a secondary amine. The 4-carbethoxyphenyl group consists of a phenyl ring substituted with an ethoxycarbonyl (-COOEt) group at the para position, while the 3-cyanophenyl group carries a cyano (-CN) substituent at the meta position. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
ethyl 4-(3-cyanoanilino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-6-8-14(9-7-13)18-15-5-3-4-12(10-15)11-17/h3-10,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPAQTXTEGONJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654192 | |
| Record name | Ethyl 4-(3-cyanoanilino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458550-46-4 | |
| Record name | Ethyl 4-[(3-cyanophenyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458550-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3-cyanoanilino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Using Triethyl Orthoformate and Substituted Anilines
A prominent method involves the condensation of N-substituted anilines with ethyl p-aminobenzoate and triethyl orthoformate under acid catalysis, as described in Chinese patent CN102060734A. The process includes:
- Mixing N-methylaniline, ethyl p-aminobenzoate, and triethyl orthoformate.
- Heating the mixture to 80–90°C with stirring.
- Adding a catalyst such as propionic acid or glacial acetic acid.
- Concurrent removal of ethanol by distillation to drive the reaction.
- Increasing temperature to 100–110°C under reduced pressure (1–20 mmHg) until ethanol evolution ceases.
- Final isolation of the product by reduced-pressure distillation.
This method is advantageous due to its mild conditions, simplicity, and high yield, making it suitable for industrial-scale production. However, it specifically targets N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine, a related amidine compound, which shares structural features with N-(4-carbethoxyphenyl)-N-(3-cyanophenyl)amine and can be adapted for its synthesis with appropriate amine substitutions.
Multi-Step Synthesis via Intermediate Formation
Another approach involves the synthesis of intermediates such as O-ethyl-(4-ethoxyformylphenyl)oxime, which then undergo condensation with substituted anilines. This two-step method, while effective, requires intermediate purification and results in lower overall yields, making it less favorable for large-scale synthesis.
Catalytic Hydrogenation and Reflux for Cyanophenyl Derivatives
For the cyanophenyl moiety incorporation, a synthetic method for 4-(3-cyanobenzyl)phenylacetylimine (a structurally related compound) involves:
- Refluxing a mixture of aniline derivatives and formalin in ethanol under controlled temperatures (40–90°C).
- Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) in glacial acetic acid at 105–115°C.
- Filtration and recrystallization steps to isolate the product with yields of approximately 60–69%.
This method highlights the use of catalytic systems and reflux conditions to introduce cyano groups and form the desired imine linkages, which can be adapted for this compound synthesis by selecting appropriate starting materials.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|---|
| Condensation with orthoformate | N-methylaniline, ethyl p-aminobenzoate, triethyl orthoformate, propionic acid | 80–110°C, reduced pressure (1–20 mmHg), ethanol removal | Mild conditions, high yield, scalable | Specific to amidine derivatives, may require adaptation | High (not specified) |
| Multi-step intermediate route | Formation of oxime intermediate, then condensation | Two-step, intermediate purification required | Potential for purity control | Complex, low overall yield, not scalable | Low to moderate |
| Catalytic hydrogenation reflux | Aniline derivatives, formalin, Pd/C catalyst, glacial acetic acid | Reflux at 105–115°C, filtration, recrystallization | Effective cyanation, moderate yield | Requires catalyst, longer reaction time | 60–69 |
| Sulfonyl halide and thiourea | Tosyl chloride, thiourea, mercuric oxide, acetone | Reflux 6+ hours, filtration, distillation | Established amine functionalization | Use of toxic mercury compounds, indirect | ~70 (related compounds) |
Research Findings and Notes
- The condensation method using triethyl orthoformate and acid catalysis is favored for its simplicity and industrial applicability, especially for ethoxycarbonyl-substituted anilines.
- Multi-step syntheses involving intermediate isolation are less efficient and less suitable for scale-up.
- Catalytic hydrogenation methods provide a robust approach for introducing cyano groups and forming imines, relevant for the 3-cyanophenyl moiety.
- Safety and environmental considerations limit the use of mercury compounds in sulfonyl halide-thiourea methods, despite their effectiveness in related amine syntheses.
- No direct, single-step preparation of this compound was found in the reviewed literature; however, the combination of these methods can be tailored to achieve the target compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbethoxy or cyanophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine with structurally related diarylamines, highlighting key substituent effects:
Physicochemical Properties
- IR Spectroscopy : Expected C≡N stretch at ~2214 cm⁻¹ (similar to ’s 13a) and ester C=O at ~1664 cm⁻¹ .
- NMR : Aromatic protons in DMSO-d₆ would resonate between δ 7.0–8.0 ppm, with carbethoxy CH₃ at δ 1.2–1.4 ppm (cf. ’s carboxamide derivatives) .
- Solubility : Carbethoxy group increases organic solubility vs. polar sulfamoyl or methoxy analogues .
Research Findings and Data Tables
Table 1: Melting Points and Spectral Data of Analogues
Biological Activity
N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, with the CAS number 458550-46-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C16H14N2O2
- Molecular Weight : 266.3 g/mol
The compound features distinct functional groups that may influence its biological activity, particularly its interactions with various biomolecules.
Biochemical Pathways
The biological activity of this compound can be understood through its effects on several key biochemical pathways:
- DNA Damage Response : Inhibition of kinases involved in the DNA damage response can lead to altered cellular responses to genotoxic stress.
- Cell Cycle Regulation : Modulating the activity of cyclins and cyclin-dependent kinases (CDKs) could affect cell proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity may influence its absorption in biological systems.
- Distribution : It is likely to distribute widely due to its chemical structure, potentially accumulating in tissues such as the liver and kidneys.
- Metabolism : Interaction with cytochrome P450 enzymes suggests that metabolism could significantly impact its bioavailability and efficacy.
Case Studies
While specific case studies focusing solely on this compound are sparse, research on similar compounds provides insights into its potential effects:
- Cancer Cell Lines : Studies involving structurally related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a similar potential for this compound.
- Inflammation Models : Research indicates that compounds with similar structures can reduce inflammation in animal models, hinting at possible anti-inflammatory properties.
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are optimal for preparing N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to couple 4-carbethoxyaniline with 3-cyanophenyl halides. Reaction conditions (e.g., solvent polarity, temperature, and base selection) critically impact yield. For instance, polar aprotic solvents like DMF enhance coupling efficiency, while bases such as cesium carbonate improve deprotonation of the amine precursor. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons of the carbethoxy and cyanophenyl groups appear as distinct multiplets in δ 6.8–8.2 ppm, while the ethoxy group’s methyl protons resonate as a triplet near δ 1.3 ppm. The carbonyl (C=O) of the carbethoxy group is observed at δ ~165 ppm in ¹³C NMR .
- UV-Vis : The π→π* transitions of the aromatic and cyanophenyl moieties yield absorption maxima between 250–300 nm, with molar absorptivity dependent on solvent polarity .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns confirming the presence of carbethoxy (loss of COOEt) and cyano groups .
Advanced Research Questions
Q. How do the carbethoxy and cyano substituents influence the supramolecular assembly of this compound in crystalline phases?
- Methodological Answer : X-ray crystallography reveals that the cyano group participates in C–H···N hydrogen bonds, forming 1D chains, while the carbethoxy group engages in C=O···H–C interactions, creating layered structures. Comparative studies with analogues (e.g., nitro or methoxy substituents) show that the electron-withdrawing cyano group enhances intermolecular dipole-dipole interactions, stabilizing specific crystal packing motifs . Researchers should prioritize low-temperature crystallization in non-polar solvents (e.g., toluene) to minimize disorder.
Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this compound?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields) often arise from:
- Ligand-to-metal ratio : Excess ligand (≥2:1) can suppress catalytic activity by saturating coordination sites.
- Counterion effects : Chloride vs. acetate ligands on palladium precursors alter redox potentials.
- Purity assessment : Trace impurities (e.g., unreacted halides) must be quantified via ICP-MS or elemental analysis. Systematic optimization using Design of Experiments (DoE) can identify critical variables .
Q. Can this compound serve as a monomer for functional polymers, and what polymerization techniques are viable?
- Methodological Answer : The amine’s dual aromaticity and electron-deficient cyano group make it suitable for radical copolymerization with styrene or acrylates. Free radical initiators (e.g., AIBN) in 1,4-dioxane at 70–80°C yield copolymers with tunable glass transition temperatures (Tg). NMR and GPC are essential to confirm incorporation ratios (e.g., styrene:amine monomer) and molecular weight distributions. Applications in stimuli-responsive materials or conductive polymers require post-polymerization functionalization (e.g., quaternization of the amine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
